Compound Description: SSR149415 is a selective and orally active vasopressin V1b receptor antagonist. It exhibits nanomolar affinity for both animal and human V1b receptors, demonstrating full antagonist behavior by potently inhibiting arginine vasopressin (AVP)-induced Ca2+ increase in cells expressing these receptors. [] In vivo studies in rats have shown SSR149415's effectiveness in inhibiting AVP-induced corticotropin release, with a long-lasting oral effect. Furthermore, it displays anxiolytic-like activity in mice. []
Relevance: Both SSR149415 and the target compound, 4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde, share the 2,3-dihydro-1H-indol-1-yl substructure. This structural similarity suggests potential shared pharmacological properties, although their specific mechanisms and targets may differ. []
Compound Description: J30 is an orally active indoline-sulfonamide agent that displays potent anti-cancer activity in vitro and in vivo. It functions as a microtubule disruptor by binding to the colchicine-binding site of tubulin, leading to microtubule depolymerization and cell cycle arrest at the G2/M phase. [] J30 also induces apoptosis through Bcl-2 phosphorylation, cytochrome c release, and caspase activation. []
Relevance: The 2,3-dihydro-1H-indol-1-yl substructure found in J30 is also present in the target compound, 4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde. This shared structural motif suggests a potential connection in their biological activities, though their specific targets and mechanisms may differ. []
Compound Description: MK-0974 is a potent, selective, and orally bioavailable antagonist of the calcitonin gene-related peptide (CGRP) receptor, under investigation for migraine treatment. It demonstrates high affinity for human and rhesus CGRP receptors while exhibiting significantly lower affinity for the canine and rat receptors. [, ] MK-0974 effectively inhibits capsaicin-induced dermal vasodilation in rhesus monkeys, a pharmacodynamic model reflecting CGRP receptor antagonism. []
Relevance: While structurally distinct from MK-0974, the research describing MK-0974's development as an orally bioavailable CGRP receptor antagonist is relevant due to its focus on migraine treatment. [] This connection is noteworthy because CGRP receptor antagonists are a potential therapeutic avenue for migraine, and the target compound, 4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde, might also possess unexplored activities within this pathway.
Compound Description: SSR126768A is a potent and selective oxytocin (OT) receptor antagonist, exhibiting potential as a tocolytic agent for preterm labor management. This orally active compound displays nanomolar affinity for rat and human OT receptors while demonstrating minimal interaction with other receptors, enzymes, and ion channels. [] SSR126768A effectively antagonizes OT-induced uterine contractions in various models, including conscious rats and human myometrial strips. []
Relevance: Similar to SSR149415 and J30, SSR126768A shares the 2,3-dihydro-1H-indol-1-yl substructure with the target compound, 4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde. This structural commonality suggests that the target compound might also interact with OT receptors, though further investigation is needed to confirm this possibility. []
Compound Description: JNJ-5207787 acts as a potent and selective antagonist of the neuropeptide Y Y2 receptor (Y2). It demonstrates high affinity for both human and rat Y2 receptors while exhibiting >100-fold selectivity over other Y receptor subtypes. [] JNJ-5207787 effectively inhibits PYY-stimulated guanosine 5′-O-(3-[35S]thio)triphosphate binding and exhibits good brain penetration following systemic administration in rats. []
Relevance: Both JNJ-5207787 and the target compound, 4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde, share the 2,3-dihydro-1H-indol-1-yl substructure. This shared structural feature suggests a possible link in their pharmacological activities, although their specific targets and mechanisms may differ. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.